molecular formula C17H28O3 B14601518 Ethyl 3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienoate CAS No. 60470-32-8

Ethyl 3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienoate

Katalognummer: B14601518
CAS-Nummer: 60470-32-8
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: JCYQWDALBRMEOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate is an organic compound with a complex structure that includes an ethyl ester group, multiple methyl groups, and an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate typically involves multi-step organic reactions. One common method includes the esterification of 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which then interacts with enzymes or receptors in biological systems. The oxolane ring and methyl groups contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure but with an amide group instead of an ester.

    3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoic acid: The acid form of the compound.

    Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienol: The alcohol form of the compound.

Uniqueness

Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate is unique due to its combination of an ethyl ester group, multiple methyl groups, and an oxolane ring. This combination imparts specific chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

60470-32-8

Molekularformel

C17H28O3

Molekulargewicht

280.4 g/mol

IUPAC-Name

ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate

InChI

InChI=1S/C17H28O3/c1-4-19-17(18)13-15(3)8-5-7-14(2)10-11-16-9-6-12-20-16/h7,13,16H,4-6,8-12H2,1-3H3

InChI-Schlüssel

JCYQWDALBRMEOG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(C)CCC=C(C)CCC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.